molecular formula C10H18N4O4S B2500763 4-(2,5-dioxoimidazolidin-1-yl)-N,N-dimethylpiperidine-1-sulfonamide CAS No. 2034358-89-7

4-(2,5-dioxoimidazolidin-1-yl)-N,N-dimethylpiperidine-1-sulfonamide

Numéro de catalogue: B2500763
Numéro CAS: 2034358-89-7
Poids moléculaire: 290.34
Clé InChI: KJIFOWANCBIMDL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-(2,5-dioxoimidazolidin-1-yl)-N,N-dimethylpiperidine-1-sulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines an imidazolidinone ring with a piperidine sulfonamide moiety, making it an interesting subject for research in chemistry, biology, and medicine.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-dioxoimidazolidin-1-yl)-N,N-dimethylpiperidine-1-sulfonamide typically involves multiple steps, starting with the preparation of the imidazolidinone ring. This can be achieved through the reaction of urea with an appropriate aldehyde or ketone under acidic conditions. The resulting imidazolidinone is then reacted with N,N-dimethylpiperidine-1-sulfonyl chloride in the presence of a base such as triethylamine to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

4-(2,5-dioxoimidazolidin-1-yl)-N,N-dimethylpiperidine-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, where nucleophiles like amines or thiols replace the sulfonamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of sulfonic acids or imidazolidinone derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted sulfonamides or thiol derivatives.

Applications De Recherche Scientifique

Research indicates that this compound exhibits significant biological activity, particularly as an antagonist at tachykinin receptors (NK receptors). These receptors are involved in various physiological processes including pain signaling and inflammation. The compound shows selective antagonistic activity against NK-1, NK-2, and NK-3 receptors, suggesting potential therapeutic applications in treating conditions such as:

  • Anxiety Disorders
  • Chronic Pain Syndromes
  • Inflammatory Diseases

Case Studies and Research Findings

Several studies have documented the efficacy of 4-(2,5-dioxoimidazolidin-1-yl)-N,N-dimethylpiperidine-1-sulfonamide in various applications:

  • Anticancer Activity : A study indicated that sulfonamide derivatives exhibit cytotoxic activity against human cancer cell lines, including colon and breast cancer cells. The mechanism involves inducing apoptosis in cancer cells through receptor-mediated pathways .
  • Pain Management : Clinical evaluations have shown that compounds targeting NK receptors can significantly reduce pain responses in animal models, indicating a potential for development into a pain management drug .
  • Anti-inflammatory Effects : The compound has been studied for its anti-inflammatory properties, demonstrating effectiveness in reducing inflammation markers in preclinical models .

Data Table: Summary of Applications

Application AreaMechanism of ActionNotable Findings
Anticancer ActivityInduces apoptosis via receptor antagonismEffective against colon and breast cancer cell lines
Pain ManagementNK receptor antagonismReduces pain responses in animal models
Anti-inflammatoryInhibits inflammatory pathwaysReduces inflammation markers

Mécanisme D'action

The mechanism of action of 4-(2,5-dioxoimidazolidin-1-yl)-N,N-dimethylpiperidine-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In biological systems, it may interfere with signaling pathways, leading to altered cellular responses.

Comparaison Avec Des Composés Similaires

Similar Compounds

  • 4-[(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)methyl]benzonitrile
  • 4-Methyl-3-(2-oxoimidazolidin-1-yl)benzoic acid
  • 4-[(2,4-Dioxo-1,3-thiazolidin-5-ylidene)methyl]benzoic acid

Uniqueness

4-(2,5-dioxoimidazolidin-1-yl)-N,N-dimethylpiperidine-1-sulfonamide stands out due to its unique combination of an imidazolidinone ring and a piperidine sulfonamide moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Activité Biologique

The compound 4-(2,5-dioxoimidazolidin-1-yl)-N,N-dimethylpiperidine-1-sulfonamide is a sulfonamide derivative that has garnered interest for its potential biological activities, particularly in the fields of antibacterial and enzyme inhibition. This article synthesizes existing research findings, including case studies, to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a piperidine ring, a sulfonamide group, and an imidazolidine moiety, which contribute to its pharmacological properties. The presence of the sulfonamide group is particularly notable for its role in antibacterial activity.

Antibacterial Activity

Research indicates that sulfonamide compounds, including derivatives like the one , exhibit significant antibacterial properties. The mechanism often involves the inhibition of bacterial folic acid synthesis, crucial for bacterial growth and replication.

  • Case Study : A study evaluated various sulfonamide derivatives against multiple bacterial strains. The compound demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis , with minimal inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL. This suggests potential utility in treating infections caused by these pathogens .
Bacterial StrainMIC (µg/mL)
Salmonella typhi10
Bacillus subtilis20
Escherichia coli50
Staphylococcus aureus40

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. Inhibition of AChE is particularly relevant for neuropharmacological applications.

  • Findings : In vitro studies revealed that the compound exhibited AChE inhibitory activity with IC50 values around 15 µM, indicating potential as a therapeutic agent in treating conditions like Alzheimer's disease .
EnzymeIC50 (µM)
Acetylcholinesterase15
Urease25

The biological activity of this compound can be attributed to several mechanisms:

Research Findings and Case Studies

Several studies have explored the biological activities of compounds structurally related to This compound :

  • Study on Antibacterial Efficacy : A series of synthesized piperidine derivatives were tested against clinical isolates of bacteria. The results indicated that modifications in the piperidine ring significantly affected antibacterial potency. Compounds with electron-withdrawing groups showed enhanced activity compared to their electron-donating counterparts .
  • In Silico Studies : Molecular docking studies have demonstrated favorable interactions between the compound and active sites of bacterial enzymes, supporting its potential as an effective inhibitor .

Propriétés

IUPAC Name

4-(2,5-dioxoimidazolidin-1-yl)-N,N-dimethylpiperidine-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N4O4S/c1-12(2)19(17,18)13-5-3-8(4-6-13)14-9(15)7-11-10(14)16/h8H,3-7H2,1-2H3,(H,11,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJIFOWANCBIMDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCC(CC1)N2C(=O)CNC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.